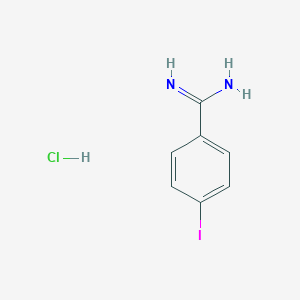

4-Iodo-benzamidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Iodo-benzamidine hydrochloride is a chemical compound with the molecular formula C7H8ClIN2 and an average mass of 282.509 Da . It is not intended for human or veterinary use and is used for research purposes only.

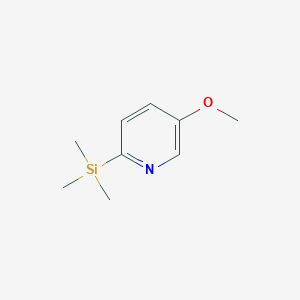

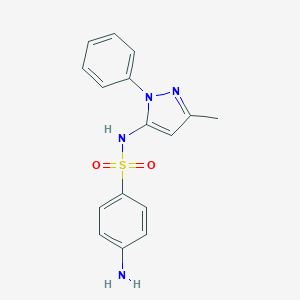

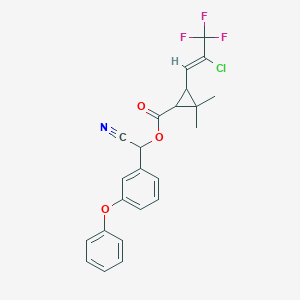

Molecular Structure Analysis

The molecular structure of 4-Iodo-benzamidine hydrochloride consists of a benzene ring attached to an amidine group with an iodine substituent .Chemical Reactions Analysis

Benzamidine derivatives, including 4-Iodo-benzamidine hydrochloride, can undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Aplicaciones Científicas De Investigación

Oxidative Cross-Coupling Reactions

"4-Iodo-benzamidine hydrochloride" is utilized in oxidative cross-coupling reactions. A study by Xia Wu et al. (2014) demonstrates an iodine-catalyzed oxidative cross-coupling of C-H/N-H, providing a straightforward method for constructing α-ketoimides from methyl ketones and benzamidines hydrochloride. This approach is metal-free and peroxide-free, highlighting the compound's significance in facilitating efficient and environmentally friendly synthesis strategies (Wu, Gao, Liu, & Wu, 2014).

Coordination Chemistry

In coordination chemistry, "4-Iodo-benzamidine hydrochloride" demonstrates potential in forming diverse supramolecular structures. Research by Lucía González et al. (2020) explores the use of 4-Iodo-N-(4-pyridyl)benzamide derivatives to examine the combination of halogen and hydrogen bonding interactions. Their work reveals how these interactions can be harnessed to design various coordination networks, showcasing the versatility of "4-Iodo-benzamidine hydrochloride" in contributing to the development of novel materials with potential applications in molecular electronics, catalysis, and drug design (González, Graus, Tejedor, Chanthapally, Serrano, & Uriel, 2020).

Polyvalent Iodine Chemistry

The compound also plays a role in the broader context of polyvalent iodine chemistry, a field that has seen significant growth due to the unique properties of iodine compounds. These compounds are utilized in various selective oxidative transformations, and "4-Iodo-benzamidine hydrochloride" contributes to this area by providing a specific functionality that can be exploited in the synthesis of complex organic molecules. The work by V. Zhdankin and P. Stang (2008) outlines the explosive development in the chemistry of polyvalent iodine compounds, emphasizing their environmental friendliness and commercial availability, which makes them attractive for organic synthesis (Zhdankin & Stang, 2008).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-iodobenzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H3,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHONTNMNUUXOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)I.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10616636 |

Source

|

| Record name | 4-Iodobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-benzamidine hydrochloride | |

CAS RN |

134322-01-3 |

Source

|

| Record name | 4-Iodobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

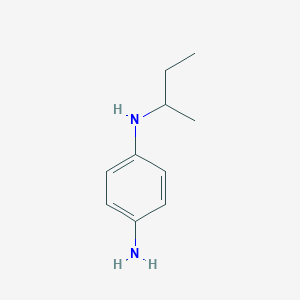

![(2E)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile](/img/structure/B162361.png)